8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure. This compound is characterized by the presence of a chloro and fluoro substituent on a methoxyphenyl group, which contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 301.74 g/mol .
Source: The compound can be synthesized from commercially available reagents and is primarily used in research settings, including medicinal chemistry and materials science .
Classification: It falls under the category of spirocyclic compounds, which are known for their unique structural properties and potential biological activities. Moreover, it is classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen in its structure .
The synthesis of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves several synthetic routes:
One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under controlled conditions. This multi-step process may also incorporate oxidation or reduction steps to modify the functional groups appropriately . Industrial production might employ continuous flow reactors to optimize yield and purity, ensuring that the final product meets stringent quality standards .
The molecular structure of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be represented in various formats:
InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(15)13(12)16)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)Cl)F
Property | Value |
---|---|
Molecular Formula | C14H17ClFNO3 |
Molecular Weight | 301.74 g/mol |
IUPAC Name | 8-(4-chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI Key | KLZAYMXHSBSSHT-UHFFFAOYSA-N |
The compound can undergo various chemical reactions typical for organic compounds with functional groups such as halogens and ethers:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect yields and selectivity.
The mechanism of action for 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets within biological systems:
The physical properties of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane include:
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
Chemical properties include stability under various conditions and reactivity with other chemical species:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3